molecular formula C20H28N6O B2905503 N-cyclopentyl-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1351589-47-3

N-cyclopentyl-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B2905503
CAS No.: 1351589-47-3
M. Wt: 368.485
InChI Key: KXHOEMBSMCVGIT-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a cyclopentyl group attached to the carboxamide nitrogen and a pyridazine ring substituted with a 3,5-dimethylpyrazole moiety at position 1 of the piperidine core. This compound is structurally related to kinase inhibitors and receptor modulators, as its core pharmacophore (piperidine-4-carboxamide) and heterocyclic substituents (pyridazine-pyrazole) are common in medicinal chemistry.

Properties

IUPAC Name

N-cyclopentyl-1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O/c1-14-13-15(2)26(24-14)19-8-7-18(22-23-19)25-11-9-16(10-12-25)20(27)21-17-5-3-4-6-17/h7-8,13,16-17H,3-6,9-12H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHOEMBSMCVGIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-cyclopentyl-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a piperidine core, a pyridazine moiety, and a pyrazole ring, which are known to confer various pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N4OC_{16}H_{20}N_{4}O, with a molecular weight of approximately 332.36 g/mol. The structure can be represented as follows:

N cyclopentyl 1 6 3 5 dimethyl 1H pyrazol 1 yl pyridazin 3 yl piperidine 4 carboxamide\text{N cyclopentyl 1 6 3 5 dimethyl 1H pyrazol 1 yl pyridazin 3 yl piperidine 4 carboxamide}

Antiparasitic Activity

Recent studies have highlighted the antiparasitic properties of compounds containing pyrazole and pyridazine moieties. For instance, derivatives similar to N-cyclopentyl compounds have shown effectiveness against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum. These compounds demonstrated low micromolar potencies while exhibiting minimal cytotoxicity towards human cells .

Cytotoxicity and Antitumor Effects

The cytotoxic effects of N-cyclopentyl derivatives have been explored in various cancer cell lines. Research indicates that certain structural modifications can enhance the antiproliferative activity against tumors. Specifically, the presence of the pyrazole ring has been linked to selective inhibition of cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .

The proposed mechanisms through which N-cyclopentyl compounds exert their biological effects include:

  • Inhibition of Kinases : Some derivatives have been identified as inhibitors of specific kinases involved in tumor progression.
  • Autophagy Modulation : Certain analogs have been noted to induce autophagy, a cellular process that can lead to cell death in cancer cells .
  • Receptor Interaction : The compound may interact with various receptors involved in cellular signaling pathways that regulate growth and survival.

Study 1: Antiparasitic Efficacy

A recent investigation into a series of pyrazole derivatives revealed that N-cyclopentyl analogs exhibited potent activity against T. cruzi. The study utilized in vitro assays to assess the efficacy and found that these compounds could reduce parasitic load significantly without affecting human cell viability .

Study 2: Antitumor Activity

In another study focusing on cancer cell lines, N-cyclopentyl derivatives were tested for their ability to inhibit tumor growth. The results indicated that some compounds led to a decrease in cell viability by inducing apoptosis through caspase activation pathways. This suggests potential for development as anticancer agents .

Summary Table of Biological Activities

Biological ActivityObserved EffectsReference
AntiparasiticLow micromolar potency against protozoa
CytotoxicityInduces apoptosis in cancer cells
Kinase InhibitionInhibits tumor progression
Autophagy InductionEnhances cellular degradation

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Structural and Molecular Features

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Source
N-cyclopentyl-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide C20H28N6O 368.48 - Cyclopentyl, pyridazine-pyrazole Target Compound
N-cyclohexyl-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide C21H30N6O 382.50 1351604-72-2 Cyclohexyl, pyridazine-pyrazole
XL177A C48H57ClN8O5 861.47 2417089-74-6 Acridine, quinazoline, benzyl
N-(bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide C24H23N5O4 445.47 - Bis(4-methoxyphenyl)methyl, pyridazine

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-cyclopentyl-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide, and how are intermediates monitored?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of pyridazine and piperidine-carboxamide moieties under reflux conditions using solvents like dimethylformamide (DMF) or acetic acid. Key steps include nucleophilic substitution and amide bond formation. Reaction progress is monitored via thin-layer chromatography (TLC) and spectroscopic methods (e.g., 1H^1H-NMR for intermediate verification). Purification employs recrystallization or column chromatography to achieve >95% purity .

Q. How is the compound structurally characterized post-synthesis?

  • Methodological Answer : Structural confirmation relies on a combination of 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm1^{-1}). High-resolution mass spectrometry (HRMS) is critical for molecular weight validation (e.g., ESI-HRMS m/z matching calculated [M+H]+^+). Melting point analysis further confirms purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural determination?

  • Methodological Answer : Use SHELXL for refinement, leveraging its robust handling of high-resolution or twinned data. Validate hydrogen-bonding networks via graph-set analysis (e.g., Etter’s rules) to resolve ambiguities in molecular packing. Cross-check with spectroscopic data to reconcile discrepancies between crystallographic and solution-phase structures .

Q. What experimental designs are recommended to assess the compound’s bioactivity and mechanism of action?

  • Methodological Answer :

  • In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or surface plasmon resonance (SPR) to determine binding constants (KdK_d).
  • Cellular studies : Use dose-response curves (IC50_{50}) in cancer cell lines, paired with Western blotting to validate target modulation (e.g., phosphorylation inhibition).
  • Control experiments : Include structurally analogous inactive compounds to rule off-target effects .

Q. How should researchers address batch-to-batch discrepancies in spectroscopic data?

  • Methodological Answer :

  • Standardize synthesis : Control reaction temperature (±2°C) and solvent ratios rigorously.
  • Analytical triage : Compare 1H^1H-NMR chemical shifts (δ) across batches; deviations >0.1 ppm suggest impurities.
  • Advanced techniques : Employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals and confirm regiochemistry .

Q. What strategies ensure reliable hydrogen-bonding analysis in crystal structures?

  • Methodological Answer : Use SHELXPRO to generate hydrogen-bonding tables, focusing on donor-acceptor distances (2.5–3.2 Å) and angles (>120°). Cross-validate with Mercury CSD software to compare packing motifs against similar pyridazine derivatives. Address outliers via B-factor analysis to exclude thermal motion artifacts .

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